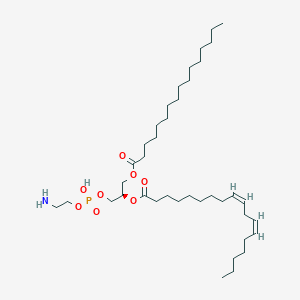

1-Palmitoyl-2-linoleoyl PE

Übersicht

Beschreibung

1-hexadecanoyl-2-(9Z,12Z-octadecadienoyl)-sn-glycero-3-phosphoethanolamine is a complex phospholipid molecule. It is composed of a glycerol backbone esterified with hexadecanoyl (palmitoyl) and 9Z,12Z-octadecadienoyl (linoleoyl) fatty acids at the sn-1 and sn-2 positions, respectively, and a phosphoethanolamine group at the sn-3 position. This compound is a member of the phosphatidylethanolamine class of phospholipids, which are essential components of biological membranes.

Wissenschaftliche Forschungsanwendungen

1-hexadecanoyl-2-(9Z,12Z-octadecadienoyl)-sn-glycero-3-phosphoethanolamine has numerous applications in scientific research:

Chemistry: Used as a model compound for studying lipid oxidation and hydrolysis mechanisms.

Biology: Investigated for its role in membrane structure and function, particularly in the formation of lipid bilayers and vesicles.

Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.

Industry: Utilized in the formulation of liposomes for drug delivery and as an emulsifier in food and cosmetic products.

Wirkmechanismus

Target of Action

1-Palmitoyl-2-linoleoyl PE (PLPE) is a type of phosphatidylethanolamine, a major component of cellular membranes . It has been used in studies involving the biosynthesis of anandamide via the phospholipase A2 (PLA2) and lysoPLD pathways . Therefore, its primary targets are the enzymes involved in these pathways.

Mode of Action

PLPE interacts with its targets, the enzymes PLA2 and lysoPLD, to facilitate the biosynthesis of anandamide Anandamide is a neurotransmitter that plays a crucial role in the central nervous system

Biochemical Pathways

PLPE is involved in the fatty acid synthesis pathway, specifically in the biosynthesis of anandamide . This process occurs via the PLA2 and lysoPLD pathways. Anandamide is a crucial component in the endocannabinoid system, which plays a role in a variety of physiological processes including pain sensation, mood, and memory.

Pharmacokinetics

A study has shown that a self-emulsifying granule system (segs) and solid self-nanoemulsifying drug delivery system (snedds) enhanced the solubility of a similar compound, 1-palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol (plag), approximately 36- and 32-fold respectively compared to the drug alone . This suggests that similar delivery systems could potentially enhance the bioavailability of PLPE.

Result of Action

The primary result of PLPE’s action is the production of anandamide via the PLA2 and lysoPLD pathways . Anandamide is a crucial neurotransmitter in the endocannabinoid system, influencing various physiological processes.

Action Environment

The action of PLPE is likely influenced by various environmental factors. For instance, the presence of other phospholipids can affect the activity of PLA2, one of the enzymes targeted by PLPE . Additionally, genetic variation within the fatty acid desaturase (FADS) locus, which encodes enzymes involved in LC-PUFA biosynthesis, can significantly influence the levels of LC-PUFA-containing lipids . These factors, among others, can influence the action, efficacy, and stability of PLPE.

Biochemische Analyse

Biochemical Properties

1-Palmitoyl-2-linoleoyl-sn-glycero-3-phosphoethanolamine interacts with various enzymes and proteins. It has been used in studies involving the biosynthesis of anandamide via the phospholipase A2 (PLA2) and lysoPLD pathways . It can also be used as a specific substrate to assess the activity of sPLA2-IIA in the presence of other phospholipids .

Cellular Effects

The effects of 1-Palmitoyl-2-linoleoyl-sn-glycero-3-phosphoethanolamine on cells and cellular processes are diverse. For instance, it has been found to modulate eosinophil chemotaxis by regulating CCL26 expression from epithelial cells . In another study, it was found to attenuate gemcitabine-induced neutrophil extravasation via the inhibition of neutrophil-attracting chemokine production in macrophages .

Molecular Mechanism

The molecular mechanism of action of 1-Palmitoyl-2-linoleoyl-sn-glycero-3-phosphoethanolamine involves its interactions with various biomolecules. For example, it has been shown to inhibit NADPH oxidase 2 (NOX2)-mediated reactive oxygen species production induced by gemcitabine, which is the upstream of MIP-2 and/or CXCL8 .

Temporal Effects in Laboratory Settings

It has been used in studies involving the biosynthesis of anandamide via the phospholipase A2 (PLA2) and lysoPLD pathways , suggesting its stability and potential long-term effects on cellular function.

Dosage Effects in Animal Models

The effects of 1-Palmitoyl-2-linoleoyl-sn-glycero-3-phosphoethanolamine vary with different dosages in animal models. For instance, it has been reported to have an improving effect on animal disease models such as sepsis and asthma . Detailed studies on its threshold effects and potential toxic or adverse effects at high doses are still needed.

Metabolic Pathways

1-Palmitoyl-2-linoleoyl-sn-glycero-3-phosphoethanolamine is involved in the phosphatidylethanolamine metabolic pathway . It interacts with enzymes such as phospholipase A2 (PLA2) and lysoPLD in the biosynthesis of anandamide .

Subcellular Localization

The subcellular localization of 1-Palmitoyl-2-linoleoyl-sn-glycero-3-phosphoethanolamine is likely to be in the cell membrane, given that phosphatidylethanolamines are major components of cell membranes

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-hexadecanoyl-2-(9Z,12Z-octadecadienoyl)-sn-glycero-3-phosphoethanolamine typically involves the following steps:

Esterification: The glycerol backbone is esterified with hexadecanoyl chloride and 9Z,12Z-octadecadienoyl chloride in the presence of a base such as pyridine or triethylamine.

Phosphorylation: The resulting diacylglycerol is then phosphorylated using phosphorus oxychloride (POCl3) or a similar phosphorylating agent.

Amination: The final step involves the reaction of the phosphorylated intermediate with ethanolamine to form the phosphoethanolamine group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes:

Bulk Esterification: Large-scale esterification of glycerol with fatty acid chlorides.

Continuous Phosphorylation: Using continuous flow reactors for efficient phosphorylation.

Automated Amination: Automated systems for the final amination step to ensure consistency and purity.

Analyse Chemischer Reaktionen

Types of Reactions

1-hexadecanoyl-2-(9Z,12Z-octadecadienoyl)-sn-glycero-3-phosphoethanolamine undergoes various chemical reactions, including:

Oxidation: The linoleoyl group can undergo oxidation, leading to the formation of hydroperoxides and other oxidative products.

Hydrolysis: The ester bonds can be hydrolyzed by lipases, resulting in the release of free fatty acids and glycerophosphoethanolamine.

Substitution: The phosphoethanolamine group can participate in substitution reactions, such as the formation of phosphatidylserine through the exchange of ethanolamine with serine.

Common Reagents and Conditions

Oxidation: Catalysts like lipoxygenase or chemical oxidants such as hydrogen peroxide.

Hydrolysis: Enzymes like phospholipase A2 or chemical hydrolysis using acidic or basic conditions.

Substitution: Enzymatic transphosphatidylation using phosphatidylserine synthase.

Major Products

Oxidation: Hydroperoxides, aldehydes, and ketones.

Hydrolysis: Free fatty acids, glycerophosphoethanolamine.

Substitution: Phosphatidylserine, other substituted phospholipids.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1-hexadecanoyl-2-(9Z,12Z-octadecadienoyl)-sn-glycero-3-phosphocholine: Similar structure but with a choline head group instead of ethanolamine.

1-hexadecanoyl-2-(9Z,12Z-octadecadienoyl)-sn-glycero-3-phospho-D-myo-inositol: Contains an inositol head group.

1-hexadecanoyl-2-octadecanoyl-3-(9Z-octadecenoyl)-sn-glycerol: Different fatty acid composition and lacks the phosphoethanolamine group.

Uniqueness

1-hexadecanoyl-2-(9Z,12Z-octadecadienoyl)-sn-glycero-3-phosphoethanolamine is unique due to its specific combination of fatty acids and the phosphoethanolamine head group, which confer distinct biophysical properties and biological activities. Its ability to modulate membrane dynamics and participate in signaling pathways makes it a valuable compound for research and industrial applications.

Eigenschaften

IUPAC Name |

[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-hexadecanoyloxypropan-2-yl] (9Z,12Z)-octadeca-9,12-dienoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H74NO8P/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-39(42)48-37(36-47-49(43,44)46-34-33-40)35-45-38(41)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h11,13,17-18,37H,3-10,12,14-16,19-36,40H2,1-2H3,(H,43,44)/b13-11-,18-17-/t37-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBZNVZIRJWODIB-NHCUFCNUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CCCCCCCC=CCC=CCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCN)OC(=O)CCCCCCC/C=C\C/C=C\CCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H74NO8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30709973 | |

| Record name | 1-Palmitoyl-2-linoleoyl-sn-glycero-3-phosphoethanolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30709973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

716.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | PE(16:0/18:2(9Z,12Z)) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0008928 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

26662-95-3 | |

| Record name | 1-Palmitoyl-2-linoleoyl-sn-glycero-3-phosphoethanolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26662-95-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Palmitoyl-2-linoleoyl-sn-glycero-3-phosphoethanolamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026662953 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Palmitoyl-2-linoleoyl-sn-glycero-3-phosphoethanolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30709973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-PALMITOYL-2-LINOLEOYL-SN-GLYCERO-3-PHOSPHOETHANOLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/II22JAF28M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PE(16:0/18:2(9Z,12Z)) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0008928 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

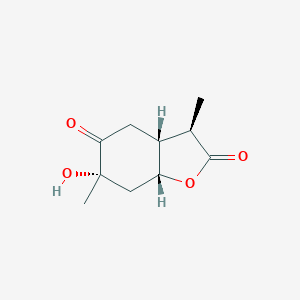

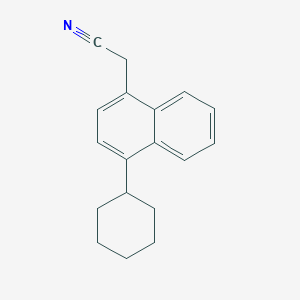

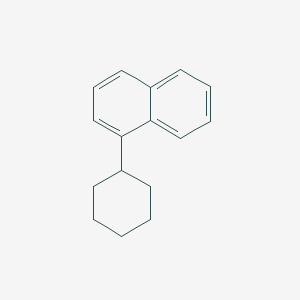

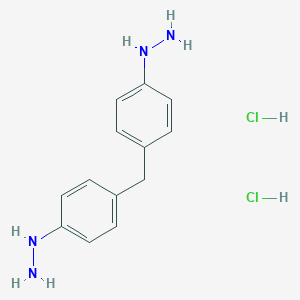

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.